

An In-depth Technical Guide to Azido-PEG6amine: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a primary amine connected by a flexible hexaethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation chemistries. This guide provides a comprehensive overview of the structure, properties, and common applications of **Azido-PEG6-amine**, complete with detailed experimental protocols and workflow visualizations.

Core Structure and Properties

Azido-PEG6-amine, systematically named 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine, possesses a linear structure with a molecular formula of C14H30N4O6 and a molecular weight of approximately 350.41 g/mol .[1][2][3] The presence of the PEG spacer enhances the molecule's solubility in aqueous and many organic solvents, a critical feature for its use in biological applications.[4] The terminal azide and amine groups provide orthogonal handles for covalent modification. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can form stable amide bonds with carboxylic acids or activated esters.[5][6][7]

Physicochemical and Spectral Data



A summary of the key physicochemical and spectral properties of **Azido-PEG6-amine** is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C14H30N4O6	[1][3]
Molecular Weight	350.41 g/mol	[1][3]
Exact Mass	350.2165 g/mol	[6]
CAS Number	957486-82-7	[1][3]
Appearance	Colorless or light yellow liquid/oil	[2]
Purity	Typically >95%	[6]
Solubility	Soluble in Water, DMSO, DCM, DMF	[4]
Storage Conditions	-20°C, protected from light and moisture	[2][4]
SMILES	N(CCOCCOCCOCCOCC OCCN=[N+]=[N-])	[6]
InChIKey	VCQSTKKJKNUQBI- UHFFFAOYSA-N	[6]

Key Applications and Experimental Protocols

The dual functionality of **Azido-PEG6-amine** makes it a versatile tool in a variety of advanced scientific applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate



Azido-PEG6-amine to alkyne-modified biomolecules, small molecules, or surfaces.

Experimental Protocol: General Procedure for CuAAC

This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to **Azido-PEG6-amine**.

Materials:

- Azido-PEG6-amine
- Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine TBTA or Tris(3hydroxypropyltriazolylmethyl)amine - THPTA)
- Reaction Buffer (e.g., phosphate-buffered saline PBS, pH 7.4)
- Anhydrous DMSO or DMF

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.
 - Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of the copper ligand in DMSO.



Reaction Setup:

- In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
- Add Azido-PEG6-amine to the reaction mixture at a 1.5 to 5-fold molar excess over the alkyne.
- Premix the CuSO₄ and copper ligand solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 50-100 μM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]

Incubation:

 Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing, protected from light.[9] Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

Purification:

 Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or reversephase HPLC to remove unreacted reagents and the copper catalyst.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[10]

Experimental Protocol: General Procedure for SPAAC

This protocol describes the conjugation of a DBCO-functionalized molecule to **Azido-PEG6-amine**.

Materials:



- Azido-PEG6-amine
- DBCO-functionalized molecule
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.
 - Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.
- · Reaction Setup:
 - In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.
 - Add the Azido-PEG6-amine stock solution to the reaction mixture, typically at a 1.5 to 3-fold molar excess.[11]
- Incubation:
 - Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[11][12] The
 reaction progress can be monitored by observing the decrease in DBCO absorbance at
 approximately 310 nm.[11]
- Purification:
 - Purify the resulting conjugate using standard biochemical techniques such as SEC or dialysis to remove any unreacted starting materials.[11]

Amide Bond Formation

Foundational & Exploratory





The primary amine of **Azido-PEG6-amine** can be readily coupled with carboxylic acids or their activated forms (e.g., NHS esters) to form a stable amide bond. This reaction is fundamental for attaching the linker to proteins (via lysine residues) or other molecules containing a carboxyl group.

Experimental Protocol: Amide Coupling with an NHS Ester

This protocol provides a general method for conjugating **Azido-PEG6-amine** to an NHS esteractivated molecule.

Materials:

- Azido-PEG6-amine
- · NHS ester-activated molecule
- Aprotic polar solvent (e.g., DMF or DMSO)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching reagent (e.g., Tris or hydroxylamine)

Procedure:

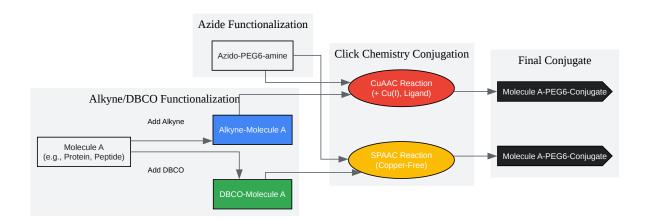
- Preparation of Reactants:
 - Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.
 - Dissolve Azido-PEG6-amine in the reaction buffer.
- Conjugation Reaction:
 - Add the dissolved NHS ester to the Azido-PEG6-amine solution. A 1.5 to 10-fold molar excess of the amine is often used to ensure complete reaction of the NHS ester.
 - Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.



- · Quenching:
 - Quench any unreacted NHS ester by adding a small amount of a quenching reagent (e.g., final concentration of 20-50 mM Tris). Incubate for an additional 30 minutes.
- Purification:
 - Purify the conjugate by dialysis, SEC, or other appropriate chromatographic methods to remove excess Azido-PEG6-amine and quenched NHS ester.

Visualizing Experimental Workflows

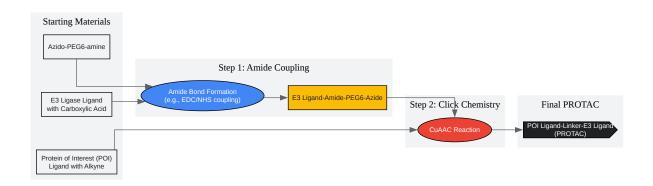
To further clarify the utility of **Azido-PEG6-amine**, the following diagrams, generated using the DOT language, illustrate common experimental workflows.



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Caption: General workflow for bioconjugation using Azido-PEG6-amine via click chemistry.

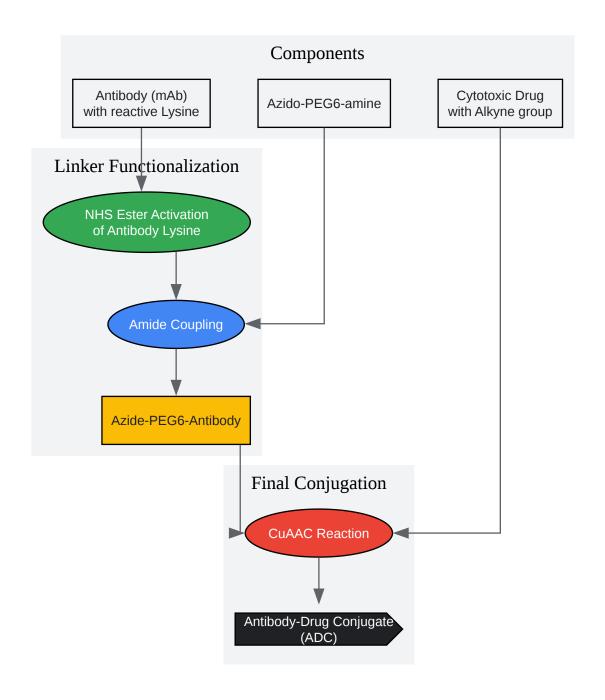




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Caption: A representative synthetic workflow for a PROTAC using **Azido-PEG6-amine**.





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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using **Azido-PEG6- amine**.

In summary, **Azido-PEG6-amine** is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure and dual-functional nature, combined with the efficiency of click chemistry and amide bond formation, enable the



construction of complex and highly functional molecular architectures for a wide range of applications.

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